molecular formula C14H18N2O2 B5637619 N-[1-(dimethylamino)-3-methyl-1-oxobut-2-en-2-yl]benzamide

N-[1-(dimethylamino)-3-methyl-1-oxobut-2-en-2-yl]benzamide

Cat. No.: B5637619
M. Wt: 246.30 g/mol
InChI Key: IPRCMNALNSCRQX-UHFFFAOYSA-N
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Description

N-[1-(dimethylamino)-3-methyl-1-oxobut-2-en-2-yl]benzamide is a synthetic compound with a complex structure that includes a benzamide moiety and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(dimethylamino)-3-methyl-1-oxobut-2-en-2-yl]benzamide typically involves the reaction of dimethylamine with acrylonitrile, followed by further chemical modifications. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

N-[1-(dimethylamino)-3-methyl-1-oxobut-2-en-2-yl]benzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-[1-(dimethylamino)-3-methyl-1-oxobut-2-en-2-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(dimethylamino)-3-methyl-1-oxobut-2-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways within cells. The compound may act as an agonist or antagonist at certain receptors, modulating cellular signaling pathways and exerting its effects on various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(dimethylamino)-3-methyl-1-oxobut-2-en-2-yl]benzamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which includes both a benzamide moiety and a dimethylamino group. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[1-(dimethylamino)-3-methyl-1-oxobut-2-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10(2)12(14(18)16(3)4)15-13(17)11-8-6-5-7-9-11/h5-9H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRCMNALNSCRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)N(C)C)NC(=O)C1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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